4-Methyl-2-oxaspiro[4.4]non-3-en-1-one
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Overview
Description
4-Methyl-2-oxaspiro[4.4]non-3-en-1-one is a chemical compound known for its unique spirocyclic structure. This compound is part of the broader class of spiro compounds, which are characterized by a bicyclic structure where two rings are connected through a single atom. The presence of the oxaspiro moiety and the enone functionality makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxaspiro[4.4]non-3-en-1-one typically involves the reaction of mesitylacetic acid with ethyl 1-hydroxycyclopentanecarboxylate. The reaction is carried out in the presence of a base such as potassium t-butoxide in t-butyl alcohol, followed by acidification with hydrochloric acid to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxaspiro[4.4]non-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The enone functionality can be oxidized to form corresponding epoxides or diketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the enone carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Epoxides and diketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
4-Methyl-2-oxaspiro[4.4]non-3-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxaspiro[4.4]non-3-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone functionality allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiromesifen: A spirocyclic tetronic acid used as an insecticide.
Spirodiclofen: Another spirocyclic compound used as an acaricide.
Spirotetramat: A spirocyclic tetramic acid used as an insecticide
Uniqueness
4-Methyl-2-oxaspiro[4.4]non-3-en-1-one is unique due to its specific spirocyclic structure and the presence of the enone functionality. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
62484-81-5 |
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Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-methyl-2-oxaspiro[4.4]non-3-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-7-6-11-8(10)9(7)4-2-3-5-9/h6H,2-5H2,1H3 |
InChI Key |
MHHICQKCIGVFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=O)C12CCCC2 |
Origin of Product |
United States |
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